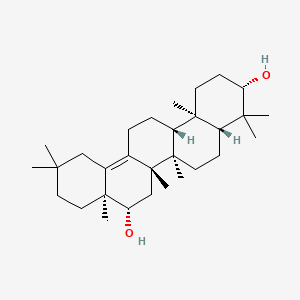

Ursadiol

Description

See also: Calendula Officinalis Flower (part of).

Structure

3D Structure

Properties

CAS No. |

37384-13-7 |

|---|---|

Molecular Formula |

C30H50O2 |

Molecular Weight |

442.7 g/mol |

IUPAC Name |

(3S,4aR,6aR,6bS,8S,8aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicene-3,8-diol |

InChI |

InChI=1S/C30H50O2/c1-25(2)15-16-27(5)20(17-25)19-9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-29(22,7)30(19,8)18-24(27)32/h21-24,31-32H,9-18H2,1-8H3/t21-,22+,23-,24-,27-,28-,29+,30+/m0/s1 |

InChI Key |

RTLXJEJRLWILSU-GWNGJUQLSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CCC4=C5CC(CC[C@@]5([C@H](C[C@]43C)O)C)(C)C)C)(C)C)O |

Canonical SMILES |

CC1(CCC2(C(CC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Dichotomous Role of Ursodeoxycholic Acid: A Technical Guide to its Signaling Pathways in Apoptosis and Inflammation

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms of Ursodeoxycholic Acid (UDCA), a hydrophilic bile acid, in the critical cellular processes of apoptosis and inflammation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a detailed overview of the core signaling pathways, quantitative data from key studies, and explicit experimental methodologies.

Executive Summary

Ursodeoxycholic acid, initially recognized for its therapeutic role in cholestatic liver diseases, is increasingly acknowledged for its broader cytoprotective and immunomodulatory effects. These effects are rooted in its ability to intricately modulate fundamental signaling cascades that govern programmed cell death (apoptosis) and the inflammatory response. This guide dissects these complex interactions, presenting a consolidated view of UDCA's mechanism of action, supported by experimental evidence and practical methodological insights. We will explore its dual role in promoting apoptosis in cancerous cells while protecting healthy cells, and its potent anti-inflammatory properties through the suppression of key signaling pathways such as NF-κB and MAPK.

UDCA in the Regulation of Apoptosis

UDCA's influence on apoptosis is multifaceted, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Its effects can be context-dependent, exhibiting anti-apoptotic properties in healthy cells, particularly hepatocytes, and pro-apoptotic activity in various cancer cell lines.

Modulation of the Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is a primary target of UDCA's anti-apoptotic action in non-cancerous cells. UDCA helps maintain mitochondrial integrity and function by:

-

Inhibiting Mitochondrial Membrane Perturbation : UDCA can stabilize mitochondrial membranes, preventing the mitochondrial permeability transition (MPT) and the subsequent release of pro-apoptotic factors.

-

Regulating Bcl-2 Family Proteins : A crucial aspect of UDCA's function is its ability to modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax in cancer cells, thereby lowering the threshold for apoptosis.[1][2]

-

Preventing Cytochrome c Release and Caspase Activation : By stabilizing the mitochondrial membrane, UDCA inhibits the release of cytochrome c into the cytosol, a key event that triggers the activation of caspase-9 and the downstream executioner caspase-3.[3]

Involvement in the Extrinsic (Death Receptor) Apoptotic Pathway

In certain cancer cells, UDCA can enhance the extrinsic apoptotic pathway by:

-

Upregulating Death Receptors : Studies have shown that UDCA can increase the expression of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) receptors, specifically Death Receptor 4 (DR4) and Death Receptor 5 (DR5). This sensitization of cancer cells to TRAIL-mediated apoptosis is a promising avenue for anti-cancer therapies.

-

Activating Caspase-8 : The binding of ligands to death receptors initiates a signaling cascade that leads to the activation of caspase-8, which in turn can activate downstream effector caspases or cleave Bid to tBid, linking the extrinsic to the intrinsic pathway.

Quantitative Data on UDCA's Effects on Apoptosis

The following table summarizes quantitative data from various studies on the effects of UDCA on apoptotic markers.

| Cell Line | UDCA Concentration | Effect | Quantitative Measurement |

| HepG2 & BEL7402 | 0.2, 0.4, 0.8 mmol/L | Increased Bax/Bcl-2 ratio | Dose-dependent increase |

| HepG2 & BEL7402 | 1.0 mmol/L | Increased apoptosis | Significantly higher than control |

Experimental Protocols for Apoptosis Assays

This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled nucleotides can then be visualized by fluorescence microscopy or flow cytometry.[4][5]

Protocol:

-

Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with desired concentrations of UDCA for a specified duration. Include positive (e.g., DNase I treatment) and negative (no TdT enzyme) controls.[4]

-

Fixation: Aspirate the medium, wash with PBS, and fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[4]

-

Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5-15 minutes.[4]

-

TUNEL Reaction: Prepare the TUNEL reaction mixture containing TdT and labeled dUTPs according to the manufacturer's instructions. Incubate the cells with the reaction mixture in a humidified, dark chamber for 60 minutes at 37°C.[4]

-

Counterstaining and Mounting: (Optional) Stain the nuclei with a counterstain like DAPI. Mount the coverslips onto microscope slides with an antifade mounting medium.[4]

-

Visualization: Analyze the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.[4]

This method detects the cleavage of pro-caspase-3 into its active fragments.

Principle: Following an apoptotic stimulus, initiator caspases cleave the inactive pro-caspase-3 (around 35 kDa) into its active p17 and p12 fragments. Western blotting with an antibody that recognizes both the pro-form and the cleaved fragments allows for the visualization of this activation.[6][7][8]

Protocol:

-

Cell Lysis: After treatment with UDCA, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[6]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for at least one hour at room temperature to prevent non-specific antibody binding.[6]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-3 overnight at 4°C with gentle agitation.[6]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for one hour at room temperature.[6]

-

Detection: After further washes, add a chemiluminescent substrate and visualize the protein bands using an imaging system.[6]

Signaling Pathway Diagrams

UDCA in the Modulation of Inflammation

UDCA exerts potent anti-inflammatory effects by targeting key signaling pathways that are central to the inflammatory response. Its mechanisms primarily involve the inhibition of pro-inflammatory transcription factors and the modulation of inflammatory cytokine production.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. UDCA has been shown to inhibit NF-κB activation through several mechanisms:

-

Preventing IκBα Phosphorylation and Degradation : In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. UDCA can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[9]

-

Blocking NF-κB Nuclear Translocation : By stabilizing IκBα, UDCA effectively blocks the translocation of the p65 subunit of NF-κB into the nucleus, thus preventing the transcription of pro-inflammatory genes.[10]

Suppression of MAPK Signaling Pathways

Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, are critical signaling molecules involved in the inflammatory cascade. UDCA has been demonstrated to suppress the activation of these pathways:

-

Inhibition of p38, JNK, and ERK Phosphorylation : Studies have shown that UDCA can significantly reduce the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli like lipopolysaccharide (LPS).[9] This inhibition disrupts the downstream signaling events that lead to the production of inflammatory mediators.

Regulation of Cytokine Production

A direct consequence of UDCA's inhibitory effects on NF-κB and MAPK pathways is the modulation of cytokine expression.

-

Decreased Pro-inflammatory Cytokines : UDCA treatment has been associated with a significant reduction in the mRNA and protein levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[9]

-

Increased Anti-inflammatory Cytokines : Conversely, UDCA has been shown to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[9]

Potential Role in NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in innate immunity by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β. While the direct interaction of UDCA with the NLRP3 inflammasome is an emerging area of research, some studies suggest that bile acids can inhibit its activation, possibly through the TGR5-cAMP-PKA axis which leads to the ubiquitination of NLRP3.[11][12] Tauroursodeoxycholic acid (TUDCA), a conjugated form of UDCA, has also been shown to suppress NLRP3 inflammasome activation.[3][13]

Quantitative Data on UDCA's Effects on Inflammation

The following table summarizes quantitative data from various studies on the effects of UDCA on inflammatory markers.

| Cell/Animal Model | Stimulus | UDCA Concentration/Dose | Effect | Quantitative Measurement |

| RAW 264.7 macrophages | LPS | 1 mM | Decreased phosphorylation of ERK, JNK, p38, IκBα | p-ERK: 2.26 to 1.43; p-JNK: 19.33 to 12.65; p-p38: 2.04 to 1.08; p-IκBα: 3.65 to 2.25 |

| RAW 264.7 macrophages | LPS | 1 mM | Decreased pro-inflammatory cytokines (mRNA & protein) | Significant reduction in TNF-α, IL-1α, IL-1β, IL-6 |

| RAW 264.7 macrophages | LPS | 1 mM | Increased anti-inflammatory cytokine (mRNA & protein) | Significant increase in IL-10 |

| T84 colonic epithelial cells | TLR3 agonist | 200 μM | Attenuated TNFα, IL-8, and IL-1β release | TNFα: 32.9 to 23.8 pg/ml; IL-8: 1197.5 to 923.8 pg/ml; IL-1β: 2.0 to 1.6 pg/ml |

| Human colonic mucosa | LPS | 250 μM | Abolished increase in IL-8 and RANTES secretion | Significant reduction |

Experimental Protocols for Inflammation Assays

This assay measures the transcriptional activity of NF-κB.

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements. Upon activation and nuclear translocation, NF-κB binds to these elements and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to NF-κB activity.[14][15][16][17][18]

Protocol:

-

Cell Seeding and Transfection: Seed cells in a multi-well plate and transfect them with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[17]

-

Treatment: After an appropriate incubation period, treat the cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of various concentrations of UDCA.[14]

-

Cell Lysis: After the treatment period (typically 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.[14]

-

Luciferase Assay: Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate and measure the luminescence for normalization.[14]

-

Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

This technique is used to detect the phosphorylated, active forms of MAPK proteins.

Principle: Similar to the caspase-3 Western blot, this method uses antibodies specific to the phosphorylated forms of MAPKs to detect their activation. Total MAPK antibodies are used as loading controls.[19][20]

Protocol:

-

Cell Lysis and Protein Quantification: Follow steps 1 and 2 as described in the caspase-3 Western blot protocol.

-

SDS-PAGE and Protein Transfer: Follow steps 3 and 4 as described in the caspase-3 Western blot protocol.

-

Blocking: Follow step 5 as described in the caspase-3 Western blot protocol.

-

Primary Antibody Incubation: Incubate separate membranes with primary antibodies specific for the phosphorylated form of the MAPK (e.g., phospho-p38) and the total form of the MAPK overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Follow steps 7 and 8 as described in the caspase-3 Western blot protocol.

-

Data Analysis: Quantify the band intensities and express the results as the ratio of the phosphorylated protein to the total protein.

Signaling Pathway Diagrams

Conclusion

Ursodeoxycholic acid demonstrates a remarkable capacity to modulate the intricate signaling networks of apoptosis and inflammation. Its ability to selectively induce apoptosis in cancer cells while protecting healthy cells, coupled with its robust anti-inflammatory properties through the inhibition of the NF-κB and MAPK pathways, underscores its therapeutic potential beyond its established use in liver diseases. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in harnessing the full potential of UDCA in treating a range of apoptosis- and inflammation-related pathologies. Continued investigation into these signaling pathways will undoubtedly unveil new therapeutic opportunities and a deeper understanding of cellular regulation.

References

- 1. Mechanism of apoptotic effects induced selectively by ursodeoxycholic acid on human hepatoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. TUNEL staining [abcam.com]

- 6. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bile Acids Control Inflammation and Metabolic Disorder through Inhibition of NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bile Acids Activate NLRP3 Inflammasome, Promoting Murine Liver Inflammation or Fibrosis in a Cell Type-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Ursodeoxycholic Acid: A Hydrophilic Bile Acid with Pleiotropic Therapeutic Effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Ursodeoxycholic acid (UDCA), a naturally occurring hydrophilic bile acid, has emerged as a cornerstone therapy for various cholestatic liver diseases. First identified in the bile of the Chinese black bear, UDCA is a secondary bile acid that constitutes a small fraction of the human bile acid pool.[1] Its unique physicochemical properties, particularly its hydrophilicity, distinguish it from other more toxic, hydrophobic bile acids. This technical guide provides a comprehensive overview of the core scientific principles of UDCA, including its mechanism of action, key signaling pathways, quantitative clinical data, and detailed experimental protocols relevant to its study.

Physicochemical Properties and Pharmacokinetics

UDCA (3α,7β-dihydroxy-5β-cholan-24-oic acid) is a stereoisomer of chenodeoxycholic acid.[2] This structural difference results in a more hydrophilic molecule, which is central to its therapeutic effects.[2]

Pharmacokinetic Profile:

Following oral administration, UDCA is absorbed in the small intestine, with its absorption enhanced by the presence of other bile acids, necessitating its intake with food.[3] It undergoes extensive enterohepatic circulation and is conjugated in the liver with glycine (B1666218) or taurine.[4] At standard therapeutic doses (13-15 mg/kg/day), UDCA and its conjugates can constitute 30-60% of the circulating bile acid pool.[4][5] The half-life of UDCA is approximately 3.5 to 5.8 days.[5]

| Parameter | Value | Reference |

| Therapeutic Dose (PBC) | 13-15 mg/kg/day | [3] |

| Proportion of Bile Acid Pool (at therapeutic dose) | 30-60% | [4] |

| Half-life | 3.5 - 5.8 days | [5] |

Mechanism of Action

The therapeutic efficacy of UDCA is not attributed to a single mode of action but rather to a combination of complementary mechanisms:

-

Alteration of the Bile Acid Pool: UDCA shifts the composition of the bile acid pool towards hydrophilicity. This displacement of more hydrophobic and cytotoxic bile acids, such as deoxycholic acid and chenodeoxycholic acid, reduces their toxic effects on hepatocytes and cholangiocytes.[3]

-

Cytoprotection: UDCA protects liver cells from damage induced by toxic bile acids. This is achieved by stabilizing cell membranes and preventing bile acid-induced apoptosis.[6]

-

Immunomodulation: UDCA exhibits immunomodulatory properties, including the inhibition of inflammatory responses.[1]

-

Choleretic Effect: UDCA stimulates the secretion of bile by hepatocytes, a process known as choleresis. This increased bile flow helps to flush out toxic bile acids from the liver.[3][7]

Key Signaling Pathways

UDCA modulates several intracellular signaling pathways, primarily related to apoptosis, cell survival, and inflammation.

Anti-Apoptotic Signaling

UDCA exerts potent anti-apoptotic effects, particularly by targeting the mitochondrial pathway of apoptosis. It inhibits the mitochondrial membrane permeability transition (MPT), a critical event in the apoptotic cascade.[8] This prevents the release of pro-apoptotic factors like cytochrome c from the mitochondria.[8][9]

Caption: UDCA's anti-apoptotic action via mitochondrial membrane stabilization.

Cell Survival Signaling

UDCA has been shown to activate pro-survival signaling pathways, including the ERK1/2 and Akt pathways.[10][11] Activation of these pathways promotes cell survival and counteracts apoptotic signals.

Caption: UDCA promotes cell survival through activation of ERK1/2 and Akt pathways.

Quantitative Data from Clinical Trials

UDCA is the only FDA-approved drug for the treatment of Primary Biliary Cholangitis (PBC).[3] Its efficacy has also been investigated in other cholestatic and fatty liver diseases.

Primary Biliary Cholangitis (PBC)

| Outcome Measure | Effect of UDCA (13-15 mg/kg/day) | Reference |

| Serum Alkaline Phosphatase | Significant reduction | [3] |

| Serum Bilirubin | Improvement | [3] |

| Liver Histology | Delay in progression to severe fibrosis or cirrhosis | [2][3] |

| Transplant-free Survival | Prolonged | [3] |

Non-Alcoholic Fatty Liver Disease (NAFLD)

A meta-analysis of randomized controlled trials in NAFLD patients showed the following effects of UDCA treatment:

| Liver Enzyme | Effect of UDCA | p-value | Reference |

| Alanine Transaminase (ALT) | Significant reduction | ≤ 0.0001 | [7][12] |

| Aspartate Transaminase (AST) | Significant reduction | = 0.0009 | [7][12] |

| Gamma-Glutamyl Transferase (GGT) | Significant reduction | ≤ 0.0001 | [7][12] |

| Bilirubin | No significant reduction | = 0.6989 | [12] |

| Alkaline Phosphatase (ALP) | No significant reduction | = 0.1172 | [12] |

Effect on Bile Acid Composition

Treatment with UDCA significantly alters the bile acid profile in both plasma and bile.

| Bile Acid | Change with UDCA Treatment (15 mg/kg/day for 3 weeks) | Reference |

| UDCA and its conjugates | Significantly increased in plasma and bile | [13] |

| Taurine conjugates of Chenodeoxycholic acid (in PBC patients) | Normalized | [13] |

Experimental Protocols

Assessment of Apoptosis

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

-

Culture cells (e.g., HepG2) to the desired confluence.

-

Treat cells with various concentrations of UDCA for a specified duration (e.g., 24-48 hours).

-

Harvest cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).

-

Resuspend approximately 1 x 10^5 cells in 500 µL of binding buffer.

-

Add 2-5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 5-15 minutes at room temperature in the dark.

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Treat cells with UDCA as described above.

-

Wash cells with PBS and fix with 4% paraformaldehyde for 30 minutes.

-

Permeabilize the cells by incubating in PBS containing 0.1% Triton X-100 on ice for 2 minutes.

-

Add the TUNEL detection reagent according to the manufacturer's instructions.

-

Analyze the cells by flow cytometry or fluorescence microscopy.[14]

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in ΔΨm is an early indicator of apoptosis.

Protocol:

-

Treat cells with UDCA.

-

Incubate the cells with a fluorescent cationic dye that accumulates in the mitochondria in a potential-dependent manner (e.g., DiOC6(3) or JC-1).

-

Wash the cells to remove the excess dye.

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. A decrease in fluorescence indicates mitochondrial membrane depolarization.[16][17]

Experimental Workflow for In Vitro Studies

References

- 1. Effect of ursodeoxycholic acid on liver markers: A systematic review and meta‐analysis of randomized placebo‐controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bile acid changes after high-dose ursodeoxycholic acid treatment in primary sclerosing cholangitis: relation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of ursodeoxycholic acid, an enterohepatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ursodeoxycholic acid in primary sclerosing cholangitis: meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Ursodeoxycholic Acid's Effectiveness in the Management of Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ursodeoxycholic Acid's Effectiveness in the Management of Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of ursodeoxycholic acid on bile acid profiles and intestinal detoxification machinery in primary biliary cirrhosis and health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Ursodeoxycholic acid may inhibit deoxycholic acid-induced apoptosis by modulating mitochondrial transmembrane potential and reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of Ursodeoxycholic Acid (UDCA) in Cellular Stress Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ursodeoxycholic acid (UDCA), a hydrophilic secondary bile acid, has long been utilized in the clinical management of cholestatic liver diseases. Emerging evidence has significantly broadened our understanding of its cytoprotective mechanisms, revealing a central role in the modulation of cellular stress responses. This technical guide provides an in-depth analysis of UDCA's mechanisms of action in mitigating endoplasmic reticulum (ER) stress, oxidative stress, and apoptosis. We present a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

Cellular stress, arising from a variety of internal and external stimuli, can disrupt cellular homeostasis and, if unresolved, lead to cell death and contribute to the pathogenesis of numerous diseases. Key cellular stress responses include the unfolded protein response (UPR), oxidative stress, and apoptosis. Ursodeoxycholic acid (UDCA) has demonstrated a remarkable ability to intervene in these pathways, thereby protecting cells from damage. This guide will explore the molecular mechanisms underlying UDCA's cytoprotective effects.

UDCA and the Unfolded Protein Response (UPR)

The UPR is a sophisticated signaling network activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. The UPR is mediated by three main ER transmembrane sensors: PERK, IRE1α, and ATF6.

UDCA has been shown to modulate the UPR, although its effects can be context-dependent. In some models of non-alcoholic fatty liver disease (NAFLD), UDCA treatment has been associated with an increase in the expression of the ER stress markers GRP78 (Glucose-Regulated Protein 78, also known as BiP) and the pro-apoptotic transcription factor CHOP (C/EBP homologous protein)[1][2][3]. However, this increase in CHOP did not consistently lead to an induction of apoptosis, suggesting that UDCA may also raise the apoptotic threshold[1][2][3]. In other contexts, such as in models of atherosclerosis, UDCA has been shown to inhibit ER stress by reducing the expression of XBP-1 (X-box binding protein 1) and CHOP[4][5][6]. Its taurine-conjugated form, tauroursodeoxycholic acid (TUDCA), is a more potent ER stress inhibitor and has been shown to reduce the expression of GRP78 and CHOP in various models[7][8][9].

Quantitative Data: UDCA's Effect on UPR Markers

| Model System | Stress Inducer | UDCA/TUDCA Concentration | Marker | Fold Change/Effect | Reference |

| Morbidly Obese NAFLD Patients | NAFLD | 20 mg/kg/day UDCA | GRP78 mRNA | ~1.5-fold increase | [2][3] |

| Morbidly Obese NAFLD Patients | NAFLD | 20 mg/kg/day UDCA | CHOP mRNA | ~2-fold increase | [2][3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Disturbed Blood Flow | 100 µM UDCA | XBP-1 | Significant reduction | [4][5][6] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Disturbed Blood Flow | 100 µM UDCA | CHOP | Significant reduction | [4][5][6] |

| Rat Model of Advanced Maternal Age | Advanced Maternal Age | TUDCA | GRP78 (placenta) | Reduced increase | [7][8] |

| Rat Model of Advanced Maternal Age | Advanced Maternal Age | TUDCA | p-eIF2α (placenta) | Reduced increase | [7][8] |

| Rat Model of Advanced Maternal Age | Advanced Maternal Age | TUDCA | CHOP (placenta) | Reduced increase | [7][8] |

Signaling Pathway: UDCA and the Unfolded Protein Response

Caption: UDCA's modulation of the Unfolded Protein Response (UPR) pathways.

UDCA and Oxidative Stress

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. ROS can damage lipids, proteins, and DNA, contributing to cellular dysfunction and death. UDCA exhibits antioxidant properties through various mechanisms, including the scavenging of free radicals and the enhancement of endogenous antioxidant defenses.

Studies have shown that UDCA treatment can lead to a significant reduction in pro-oxidative markers such as malondialdehyde (MDA), a product of lipid peroxidation, and an increase in the levels and activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as the antioxidant molecule glutathione (B108866) (GSH)[10][11].

Quantitative Data: UDCA's Effect on Oxidative Stress Markers

| Model System | Stress Inducer | UDCA Concentration | Marker | Effect | Reference |

| Type 2 Diabetes Patients | Type 2 Diabetes | 1500 mg/day | TBARS (MDA equivalent) | Significant decrease (p < 0.001) | [10] |

| Type 2 Diabetes Patients | Type 2 Diabetes | 1500 mg/day | SOD | Significant increase (p < 0.001) | [10] |

| Type 2 Diabetes Patients | Type 2 Diabetes | 1500 mg/day | GSH | Significant increase (p < 0.001) | [10] |

| MPTP-induced Parkinson's Disease (mice) | MPTP | Not specified | MDA | Decreased levels | [11] |

| MPTP-induced Parkinson's Disease (mice) | MPTP | Not specified | SOD | Increased levels | [11] |

| MPTP-induced Parkinson's Disease (mice) | MPTP | Not specified | Catalase | Increased levels | [11] |

| MPTP-induced Parkinson's Disease (mice) | MPTP | Not specified | Glutathione | Increased levels | [11] |

Workflow Diagram: Measurement of Intracellular ROS using DCFH-DA

Caption: Experimental workflow for measuring intracellular ROS.

UDCA and Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases.

UDCA is a potent inhibitor of apoptosis[12][13]. It can interfere with the mitochondrial pathway by preventing the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby inhibiting the release of cytochrome c and subsequent activation of caspase-9 and caspase-3[14][15][16]. UDCA has also been shown to down-regulate the expression of Bax and caspase-3[17]. The effect of UDCA on apoptosis can be concentration-dependent, with lower concentrations promoting apoptosis in some cancer cell lines while higher concentrations are protective[15][18].

Quantitative Data: UDCA's Effect on Apoptosis Markers

| Model System | Apoptosis Inducer | UDCA Concentration | Marker | Effect | Reference |

| Rat Hepatocytes | Deoxycholic Acid (DCA) | Not specified | Caspase-3 activity | Inhibition of DCA-induced increase | [17] |

| Rat Hepatocytes | Deoxycholic Acid (DCA) | Not specified | Bax mRNA expression | Inhibition of DCA-induced increase | [17] |

| Rat Colon | - | 37.5 - 300 mg/kg/day | Caspase-3 activity | Dose-dependent increase | [10][19] |

| HepG2 cells | - | Low concentrations | Apoptosis | Increased | [15][18] |

| HepG2 cells | - | High concentrations | Apoptosis | Decreased | [15][18] |

| Rat Retina Explants | Albumin | 10 ng/mL | Cleaved/pro-Caspase 3 ratio | Lowered ratio (p=0.02) | [20] |

Signaling Pathway: UDCA's Inhibition of Apoptosis

Caption: UDCA's intervention points in the apoptotic signaling pathways.

Detailed Experimental Protocols

Western Blot Analysis for UPR Markers (e.g., GRP78, CHOP, p-PERK)

-

Cell Culture and Treatment: Plate cells to achieve 70-90% confluency. Pre-treat with UDCA at desired concentrations (e.g., 100-500 µM) for a specified duration (e.g., 2-24 hours) before and during the addition of an ER stress inducer (e.g., tunicamycin, thapsigargin). Include appropriate controls (untreated, UDCA alone, stress inducer alone).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, CHOP, p-PERK, or other UPR markers overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Quantitative Real-Time PCR (qPCR) for UPR Gene Expression (e.g., sXBP1, ATF6)

-

RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a commercial kit (e.g., TRIzol, RNeasy).

-

RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer. Assess RNA integrity via gel electrophoresis.

-

cDNA Synthesis: Synthesize cDNA from total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction Setup: Prepare a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target genes (e.g., spliced XBP1, ATF6) and a reference gene (e.g., GAPDH, ACTB), and cDNA template.

-

qPCR Cycling: Perform qPCR using a real-time PCR system with a typical thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

TUNEL Assay for Apoptosis Detection

-

Cell Preparation: Culture cells on coverslips and treat with UDCA and/or an apoptosis inducer.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1-0.25% Triton X-100 in PBS for 5-15 minutes.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP, FITC-dUTP), in a humidified chamber at 37°C for 60 minutes.

-

Detection (for indirect methods): If using biotin- or Br-dUTP, incubate with streptavidin-HRP or an anti-BrdU antibody, respectively, followed by a fluorescently labeled secondary antibody or a chromogenic substrate.

-

Counterstaining: Stain the nuclei with a DNA dye such as DAPI or Hoechst.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantification: Determine the percentage of TUNEL-positive cells by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.

DCFH-DA Assay for Intracellular ROS Measurement

-

Cell Culture and Treatment: Seed cells in a multi-well plate and treat with UDCA and/or a ROS-inducing agent.

-

DCFH-DA Staining: Remove the treatment medium and wash the cells with warm PBS or serum-free medium. Add a working solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) (typically 10-25 µM) to the cells and incubate at 37°C for 30-60 minutes in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the control cells to determine the fold change in ROS production.

Conclusion

Ursodeoxycholic acid is a pleiotropic agent that exerts significant cytoprotective effects by modulating key cellular stress response pathways. Its ability to influence the unfolded protein response, mitigate oxidative stress, and inhibit apoptosis underscores its therapeutic potential beyond its established use in cholestatic liver diseases. The quantitative data and detailed methodologies presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of UDCA and to explore its application in a broader range of diseases characterized by cellular stress. Continued investigation into the nuanced, context-dependent actions of UDCA will be crucial for optimizing its therapeutic use.

References

- 1. Ursodeoxycholic acid: Mechanism of action and novel clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Ursodeoxycholic acid: Effects on hepatic unfolded protein response, apoptosis and oxidative stress in morbidly obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arigobio.com [arigobio.com]

- 5. Ursodeoxycholic Acid (UDCA) Exerts Anti-Atherogenic Effects by Inhibiting Endoplasmic Reticulum (ER) Stress Induced by Disturbed Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The effect of tauroursodeoxycholic Acid (TUDCA) treatment on placental endoplasmic reticulum (ER) stress in a rat model of advanced maternal age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tauroursodeoxycholic Acid Mitigates Inflammation, ER Stress, and Apoptosis in Experimental Endotoxin-Induced Uveitis: In Vivo and In Vitro Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ursodeoxycholic acid increases the activities of alkaline sphingomyelinase and caspase-3 in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 13. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ursodeoxycholic acid may inhibit deoxycholic acid-induced apoptosis by modulating mitochondrial transmembrane potential and reactive oxygen species production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tauroursodeoxycholic Acid (TUDCA) Reduces ER Stress and Lessens Disease Activity in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A concentration-dependent effect of ursodeoxycholate on apoptosis and caspases activities of HepG2 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Ursodeoxycholic Acid and its Effect on Mitochondrial Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ursodeoxycholic acid (UDCA), a hydrophilic bile acid, has long been utilized in the clinical management of cholestatic liver diseases.[1] Emerging evidence has illuminated its significant role in modulating mitochondrial function, positioning it as a promising therapeutic agent for a spectrum of disorders underpinned by mitochondrial dysfunction, including neurodegenerative diseases.[2][3] This technical guide provides a comprehensive overview of the mechanisms through which UDCA impacts mitochondria. It synthesizes quantitative data from key studies, presents detailed experimental protocols for assessing UDCA's effects, and visualizes the intricate signaling pathways involved. This document is intended to serve as a thorough resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of UDCA in the context of mitochondrial health.

Introduction

Mitochondria are central to cellular bioenergetics, metabolism, and signaling. Their dysfunction is a recognized hallmark of numerous pathologies, including metabolic syndromes, cardiovascular diseases, and neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[2][3] Ursodeoxycholic acid (UDCA) is a naturally occurring bile acid that has demonstrated a remarkable capacity to protect and restore mitochondrial function through multifaceted mechanisms.[1] This guide delves into the core aspects of UDCA's interaction with mitochondria, providing a technical foundation for further research and therapeutic development.

Quantitative Effects of UDCA on Mitochondrial Parameters

The impact of UDCA on mitochondrial function has been quantified across various experimental models. The following tables summarize key findings, offering a comparative look at its efficacy.

| Cell Type | Condition | UDCA Concentration | Parameter Measured | Observed Effect | Reference |

| Sporadic Alzheimer's Disease (sAD) Fibroblasts | - | 100 nM | Mitochondrial Respiration | 32% increase | [4] |

| PSEN1 Mutant Fibroblasts | - | 100 nM | Mitochondrial Respiration | 51% increase | [4] |

| sAD Fibroblasts | - | 100 nM | ATP-coupled Respiration | 32% increase | [4] |

| PSEN1 Mutant Fibroblasts | - | 100 nM | ATP-coupled Respiration | 51% increase | [4] |

| sAD Fibroblasts | - | 100 nM | Mitochondrial Membrane Potential | 12-28% increase from untreated state | [4] |

| PSEN1 Mutant Fibroblasts | - | 100 nM | Mitochondrial Membrane Potential | 19-21% increase from untreated state | [4] |

| sAD Fibroblasts | - | 100 nM | Drp1 localized at mitochondria | Increase from 43.66 ± 4.62 to 74.88 ± 6.67 (arbitrary units) | [4] |

| PSEN1 Mutant Fibroblasts | - | 100 nM | Drp1 localized at mitochondria | Increase from 33.86 ± 1.83 to 74.5 ± 8.2 (arbitrary units) | [4] |

| sAD Fibroblasts | - | 100 nM | Total Drp1 protein expression | Increase from 37.4 ± 11.5 to 74.5 ± 31.6 (arbitrary units) | [4] |

| Isolated Rat Liver Mitochondria | Deoxycholic Acid (DCA)-induced swelling | Not specified | Mitochondrial Swelling | >40% reduction | [5][6] |

| Isolated Rat Liver Mitochondria | DCA-mediated calcein (B42510) release | Not specified | Calcein Release | 50% inhibition | [5][6] |

| Rat Liver Mitochondria | Deoxycholic Acid (DCA) challenge | Not specified | Mitochondrial Permeability Transition (MPT) | >40% reduction | [7] |

| Rat Liver Mitochondria | Phenylarsine oxide challenge | Not specified | Mitochondrial Permeability Transition (MPT) | >50% reduction | [7] |

| Various cell types | Apoptosis-inducing agents | Not specified | Apoptotic changes | 50-100% inhibition | [7] |

Signaling Pathways and Mechanisms of Action

UDCA exerts its mitochondrial effects through a complex interplay of signaling pathways. These include the regulation of mitochondrial dynamics, inhibition of apoptosis, and activation of cell survival signals.

Modulation of Mitochondrial Dynamics

UDCA has been shown to influence the machinery governing mitochondrial fission and fusion, particularly by modulating the levels and localization of Dynamin-related protein 1 (Drp1).[4] In pathological conditions such as Alzheimer's disease, where Drp1 localization to the mitochondria is impaired, UDCA treatment restores its mitochondrial recruitment.[4] This restoration of Drp1 is crucial for the beneficial effects of UDCA on mitochondrial respiration.[4]

Inhibition of Mitochondrial Apoptotic Pathway

A key mechanism of UDCA's cytoprotective effect is its ability to inhibit the mitochondrial pathway of apoptosis. It achieves this by preventing the mitochondrial permeability transition (MPT), a critical event leading to the release of pro-apoptotic factors.[7] UDCA has been shown to reduce MPT induced by various stimuli, including hydrophobic bile acids like deoxycholic acid (DCA).[5][7] This inhibition of MPT helps to maintain the mitochondrial membrane potential and prevent the downstream activation of caspases.[5]

TGR5-Mediated Signaling

UDCA can also signal through the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[8] Activation of TGR5 can lead to downstream signaling cascades that influence cellular metabolism and inflammatory responses, which can indirectly impact mitochondrial function.[8][9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the effect of UDCA on mitochondrial function.

Measurement of Mitochondrial Membrane Potential (MMP)

Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health. Cationic fluorescent dyes such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 accumulate in the mitochondria in a potential-dependent manner. A decrease in MMP results in reduced dye accumulation and a corresponding change in fluorescence.

Protocol using JC-1:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and culture to the desired confluency. Treat cells with UDCA at the desired concentration and for the appropriate duration. Include a positive control for depolarization (e.g., FCCP) and a vehicle control.

-

Preparation of JC-1 Staining Solution: Prepare a working solution of JC-1 in pre-warmed cell culture medium. The final concentration may vary depending on the cell type and should be optimized (typically 1-10 µg/mL).

-

Staining: Remove the treatment medium and add the JC-1 staining solution to each well.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C in the dark.

-

Washing: Centrifuge the plate at 400 x g for 5 minutes. Carefully aspirate the supernatant. Wash the cells with 100 µL of pre-warmed PBS or assay buffer. Centrifuge again and remove the supernatant.

-

Fluorescence Measurement: Add 100 µL of fresh PBS or assay buffer to each well. Measure fluorescence using a microplate reader.

-

Red Fluorescence (J-aggregates in healthy mitochondria): Excitation ~560 nm, Emission ~595 nm.

-

Green Fluorescence (J-monomers in depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Assessment of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

Principle: OCR is a direct measure of mitochondrial respiratory activity. It can be measured using high-resolution respirometry (e.g., Seahorse XF Analyzer or Oroboros O2k).

General Protocol using a Seahorse XF Analyzer:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined density.

-

UDCA Treatment: Treat cells with UDCA for the desired time.

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C.

-

Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.

-

Mitochondrial Stress Test: Load the sensor cartridge with sequential injections of mitochondrial inhibitors:

-

Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, inducing maximal respiration.

-

Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

-

-

Data Acquisition and Analysis: The instrument measures OCR in real-time before and after each injection. Key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity can be calculated.

Western Blotting for Drp1 and other Mitochondrial Proteins

Principle: Western blotting allows for the quantification of specific proteins in cell lysates. This is used to determine changes in the expression levels of proteins involved in mitochondrial dynamics and function.

Protocol:

-

Cell Lysis: After treatment with UDCA, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Drp1) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for Mitochondrial Morphology and Drp1 Localization

Principle: Immunofluorescence allows for the visualization of the subcellular localization of specific proteins and the morphology of organelles within fixed cells.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with UDCA.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with a solution containing serum (e.g., 5% goat serum) and/or BSA in PBS for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies targeting the protein of interest (e.g., anti-Drp1) and a mitochondrial marker (e.g., anti-TOMM20 or MitoTracker dye) overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Washing: Repeat the washing steps.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

-

Analysis: Analyze the images for changes in mitochondrial morphology (e.g., fragmentation vs. elongation) and the co-localization of Drp1 with mitochondria.

Conclusion and Future Directions

Ursodeoxycholic acid has emerged as a potent modulator of mitochondrial function with significant therapeutic potential. Its ability to enhance mitochondrial respiration, maintain membrane potential, and inhibit apoptotic pathways underscores its importance in the context of diseases driven by mitochondrial dysfunction. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for researchers to further investigate and harness the mitochondrial-protective effects of UDCA. Future research should focus on elucidating the precise molecular targets of UDCA within the mitochondria and expanding its clinical application to a broader range of mitochondrial-related diseases. The continued exploration of UDCA's mechanisms will undoubtedly pave the way for novel therapeutic strategies aimed at preserving and restoring mitochondrial health.

References

- 1. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantifying Drp1-Mediated Mitochondrial Fission by Immunostaining in Fixed Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ursodeoxycholic Acid Improves Mitochondrial Function and Redistributes Drp1 in Fibroblasts from Patients with Either Sporadic or Familial Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drp1/p53 interaction mediates p53 mitochondrial localization and dysfunction in septic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ursodeoxycholic acid may inhibit deoxycholic acid-induced apoptosis by modulating mitochondrial transmembrane potential and reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantifying Drp1-Mediated Mitochondrial Fission by Immunostaining in Fixed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

Unraveling the Immunomodulatory Landscape of Ursodeoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursodeoxycholic acid (UDCA), a hydrophilic secondary bile acid, has long been a cornerstone in the management of cholestatic liver diseases. Beyond its well-established choleretic and hepatoprotective properties, a growing body of evidence illuminates its potent immunomodulatory and anti-inflammatory effects.[1][2] These pleiotropic actions have positioned UDCA as a molecule of interest for a spectrum of inflammatory and autoimmune conditions beyond the liver. This technical guide provides an in-depth exploration of the immunomodulatory mechanisms of UDCA, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways to empower further research and drug development in this promising area.

Core Immunomodulatory Mechanisms of UDCA

UDCA exerts its immunomodulatory effects through a multi-pronged approach, influencing a diverse array of immune cells and signaling cascades. The core mechanisms include the modulation of cytokine production, inhibition of key inflammatory signaling pathways, and the regulation of immune cell function, including macrophages, T cells, B cells, and dendritic cells.

Modulation of Cytokine Production

A hallmark of UDCA's immunomodulatory activity is its ability to recalibrate the cytokine milieu, shifting the balance from a pro-inflammatory to an anti-inflammatory state. This is primarily achieved by suppressing the production of key pro-inflammatory cytokines while concurrently enhancing the expression of anti-inflammatory mediators.

Data Presentation: UDCA's Impact on Cytokine Secretion in Macrophages

The following table summarizes the quantitative effects of UDCA on cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used in vitro model for studying inflammation.

| Cytokine | Treatment | Concentration | Incubation Time | Result | Reference |

| Pro-inflammatory Cytokines | |||||

| TNF-α | UDCA | 1 mM | 24 h | Significant decrease in protein levels | [3][4] |

| IL-1α | UDCA | 1 mM | 6 h | Dramatic reduction in mRNA expression | [3][4] |

| IL-1β | UDCA | 1 mM | 6 h | Dramatic reduction in mRNA expression | [3][4] |

| IL-6 | UDCA | 1 mM | 6 h | Dramatic reduction in mRNA expression | [3][4] |

| Anti-inflammatory Cytokine | |||||

| IL-10 | UDCA + LPS | 1 mM | 24 h | Significant increase in mRNA and protein levels | [3][4] |

Inhibition of Key Inflammatory Signaling Pathways

UDCA's ability to control inflammatory responses is intrinsically linked to its capacity to interfere with pivotal intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. UDCA has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB activation.[3][5]

MAPK Signaling Pathway:

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation. UDCA has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli, thus dampening the downstream inflammatory cascade.[1][3]

Signaling Pathway Visualization:

Regulation of Immune Cell Function

UDCA's immunomodulatory prowess extends to the direct regulation of various immune cell populations.

Macrophages: As detailed above, UDCA significantly curtails the pro-inflammatory functions of macrophages.

T Lymphocytes: UDCA has been shown to suppress T-cell proliferation and modulate their cytokine production profile.[6] It can inhibit the production of Th1-associated cytokines like IL-2 and IFN-γ, and Th2-associated IL-4.[6]

B Lymphocytes: In vitro studies have demonstrated that UDCA can suppress immunoglobulin (IgM, IgG, and IgA) production by B lymphocytes.[6]

Dendritic Cells (DCs): UDCA can influence the maturation and function of dendritic cells, which are critical for initiating adaptive immune responses. It has been shown to inhibit the expression of co-stimulatory molecules like CD80 and CD86 on DCs, thereby potentially reducing their T-cell activating capacity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the immunomodulatory properties of UDCA.

In Vitro Macrophage Activation Assay

Objective: To assess the effect of UDCA on the production of pro- and anti-inflammatory cytokines by macrophages stimulated with LPS.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

UDCA Pre-treatment: Pre-treat the cells with various concentrations of UDCA (e.g., 0, 100, 250, 500 µM) for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for a specified time (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine protein analysis by ELISA.

-

Cell Lysate: Lyse the cells to extract total RNA for cytokine mRNA analysis by qRT-PCR or protein for western blot analysis of signaling molecules.

-

-

Analysis:

-

ELISA: Quantify the concentration of TNF-α, IL-6, IL-1β, and IL-10 in the supernatant according to the manufacturer's instructions.

-

qRT-PCR: Analyze the relative mRNA expression levels of target cytokines, normalized to a housekeeping gene (e.g., GAPDH).

-

Western Blot: Analyze the phosphorylation status of key signaling proteins (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38).

-

Experimental Workflow:

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

Objective: To evaluate the in vivo anti-inflammatory effects of UDCA in a mouse model of inflammatory bowel disease.

Animal Model: C57BL/6 mice (6-8 weeks old).

Methodology:

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Induction of Colitis: Administer 3% (w/v) DSS in the drinking water for 7 days.

-

UDCA Treatment: Administer UDCA (e.g., 50 mg/kg) or vehicle (e.g., saline) daily by oral gavage, starting from day 0 of DSS administration.

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

Termination and Sample Collection: On day 8, euthanize the mice.

-

Measure the colon length.

-

Collect colon tissue for histological analysis (H&E staining) and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).

-

Collect colon tissue for cytokine analysis (ELISA or qRT-PCR).

-

-

Analysis:

-

DAI Score: Calculate the DAI based on the monitored parameters.

-

Histological Score: Score the H&E stained colon sections for inflammation severity, crypt damage, and ulceration.

-

MPO Activity: Measure MPO activity in colon homogenates.

-

Cytokine Levels: Quantify the levels of pro-inflammatory cytokines in colon tissue homogenates.

-

Conclusion

The immunomodulatory properties of UDCA are multifaceted and profound, extending far beyond its traditional role in hepatology. Its ability to suppress pro-inflammatory cytokine production, inhibit key inflammatory signaling pathways like NF-κB and MAPK, and directly modulate the function of critical immune cells underscores its therapeutic potential for a wide range of inflammatory and autoimmune disorders. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the immunomodulatory capabilities of this versatile molecule. Future research should focus on elucidating the precise molecular targets of UDCA within these pathways and exploring its efficacy in a broader range of preclinical disease models.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages | PLOS One [journals.plos.org]

- 4. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Immunomodulatory effects of ursodeoxycholic acid on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on Ursodeoxycholic Acid's Impact on the Gut Microbiome-Liver Axis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms through which Ursodeoxycholic acid (UDCA) influences the gut microbiome and its subsequent effects on the liver. It synthesizes current research to offer a detailed overview of the signaling pathways, quantitative effects on microbiota and hepatic markers, and the experimental methodologies used to elucidate these interactions.

Introduction: The Gut-Liver Axis and UDCA

The gut-liver axis is a bidirectional communication network crucial for maintaining metabolic homeostasis. The gut microbiota and their metabolites, particularly bile acids (BAs), are central players in this axis.[1][2][3] Dysbiosis, an imbalance in the gut microbial community, is implicated in the pathogenesis of numerous chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD).[4][5][6][7]

UDCA is a hydrophilic secondary bile acid that constitutes a small fraction of the human bile pool but has been used therapeutically for cholestatic liver diseases for decades.[8][9][10] Its efficacy is attributed to several mechanisms, including the protection of liver cells from the cytotoxicity of more hydrophobic bile acids, stimulation of bile flow, and anti-inflammatory and anti-apoptotic effects.[8][9][11] Emerging evidence now highlights UDCA's profound ability to modulate the gut microbiome, which is a key component of its therapeutic action on the liver.[4][5][6][12]

UDCA's Modulation of the Gut Microbiome and Bile Acid Pool

UDCA administration significantly alters the composition of the gut microbiota and the bile acid pool. It shifts the microbial community and changes the balance of primary and secondary bile acids, which in turn affects critical signaling pathways.

Quantitative Impact on Gut Microbiota Composition

UDCA treatment leads to distinct changes in the gut microbial landscape. In preclinical models of NAFLD, UDCA has been shown to reverse dysbiosis by altering the abundance of key bacterial phyla and genera.[7][13]

| Microbial Taxon | Effect of UDCA Treatment | Disease Context | Reference Study Finding |

| Phylum Level | |||

| Firmicutes | Decrease | NAFLD Mouse Model | UDCA decreased the relative abundance of Firmicutes.[7] |

| Bacteroidetes | Increase | NAFLD Mouse Model | UDCA increased the relative abundance of Bacteroidetes.[7] |

| Genus Level | |||

| Bacteroides | Increase / Decrease | NAFLD Mouse Model | One study showed an increase, while another reported a decrease.[7][14] |

| norank_f_Muribaculaceae | Increase | NAFLD Mouse Model | UDCA increased the relative abundance of this family.[7][14] |

| Alistipes | Increase | NAFLD Mouse Model | Higher abundance observed after UDCA treatment.[7] |

| Fecalibaculum | Decrease | NAFLD Mouse Model | UDCA led to a lower abundance of this genus.[7][13] |

| Coriobacteriaceae_UCG-002 | Decrease | NAFLD Mouse Model | Abundance was reduced with UDCA treatment.[7][13] |

| Parabacteroides | Decrease | NASH Mouse Model | UDCA treatment reduced the relative abundance.[14] |

Alteration of the Bile Acid Pool

By modulating gut bacteria, particularly those expressing bile salt hydrolases (BSH), UDCA influences the overall composition of the bile acid pool.[12] It increases the proportion of hydrophilic bile acids, like its own conjugated forms (TUDCA and GUDCA), thereby reducing the cytotoxicity of the bile acid pool.[15][16] This shift is critical for activating or antagonizing key bile acid receptors.

Signaling Pathways in the Gut-Liver Axis Modulated by UDCA

UDCA and its microbially-modified derivatives act as signaling molecules that interact with nuclear and G-protein coupled receptors in the intestine and liver, most notably the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled Receptor 5 (TGR5).[10][17]

Farnesoid X Receptor (FXR) Signaling

FXR is a crucial regulator of bile acid, lipid, and glucose metabolism.[18] The effect of UDCA on FXR is complex and appears to be context- and location-dependent.

-

Intestinal FXR: Some studies suggest UDCA acts as an FXR antagonist in the intestine.[5][19] This antagonism can reduce the production of Fibroblast Growth Factor 19 (FGF19, or FGF15 in mice), a hormone that signals the liver to suppress bile acid synthesis.[15][19]

-

Hepatic FXR: In the liver, UDCA is generally considered a weak FXR ligand or even an antagonist.[5][13] By opposing the effects of more potent FXR agonists like chenodeoxycholic acid (CDCA), UDCA can influence the expression of genes involved in lipogenesis.[19]

-

Contradictory Evidence: However, other research indicates that UDCA can indirectly activate or even directly agonize intestinal FXR, leading to increased FGF15/19 signaling.[20] This highlights the complexity of UDCA's interaction with this pathway.

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor activated by secondary bile acids. Its activation has anti-inflammatory effects and can improve glucose homeostasis.[17][21]

-

Activation of TGR5 in intestinal epithelial cells and immune cells can lead to reduced inflammation.[24]

-

In the context of liver disease, TGR5 activation by UDCA has been shown to improve the histology in models of NASH.[5]

Caption: UDCA's signaling through gut and liver receptors.

Downstream Effects on the Liver

The modulation of the gut microbiome and bile acid signaling by UDCA culminates in measurable improvements in liver health, particularly in the context of inflammation and barrier function.

Improvement of Gut Barrier Integrity

UDCA treatment has been shown to repair gut barrier integrity by increasing the expression of tight junction proteins like Claudin-1 and ZO-1.[7][13] This reduces the translocation of bacterial products, such as lipopolysaccharide (LPS), into the portal circulation, thereby decreasing a major trigger for hepatic inflammation.[3]

Quantitative Impact on Hepatic Markers

Clinical and preclinical studies have quantified the beneficial effects of UDCA on liver function and histology.

| Hepatic Marker | Effect of UDCA Treatment | Disease Context | Quantitative Finding |

| Liver Enzymes | |||

| Alanine Aminotransferase (ALT) | Decrease | NAFLD/NASH | Significant reduction in serum levels. |

| Aspartate Aminotransferase (AST) | Decrease | NAFLD/NASH | Significant reduction in serum levels. |

| Inflammation | |||

| NAFLD Activity Score (NAS) | Decrease | NASH Mouse Model | Inflammation score reduced from 3.2 ± 0.8 to 1.8 ± 0.8.[13] |

| Inflammatory Cytokines (e.g., TNF-α, IL-6) | Decrease | NASH Mouse Model | Reduced serum levels of inflammatory markers.[13] |

| Gut Barrier Function | |||

| Claudin-1, ZO-1 | Increase | NASH Mouse Model | Increased intestinal expression of tight junction proteins.[13] |

Key Experimental Protocols

Reproducible and standardized methodologies are essential for studying the complex interactions within the gut-liver axis. Below are outlines of core experimental protocols.

Protocol: 16S rRNA Gene Sequencing for Gut Microbiota Analysis

This protocol is used to profile the bacterial composition of fecal samples.

-

Sample Collection: Fecal samples are collected from subjects (human or animal) and immediately frozen at -80°C to preserve microbial DNA.

-

DNA Extraction: DNA is extracted from a small aliquot of the fecal sample using a commercially available kit (e.g., DNeasy PowerSoil Kit, QIAGEN) designed to handle complex sample matrices.

-

PCR Amplification: The V3-V4 or V4 hypervariable region of the 16S rRNA gene is amplified using universal primers. These primers are barcoded to allow for multiplexing of samples in a single sequencing run.

-

Library Preparation & Sequencing: The PCR products (amplicons) are purified, quantified, and pooled. The pooled library is then sequenced on a platform such as the Illumina MiSeq or NovaSeq.

-

Bioinformatic Analysis: Raw sequencing reads are processed to remove low-quality sequences and adapters. Reads are then clustered into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs). Taxonomic assignment is performed by aligning sequences to a reference database (e.g., SILVA, Greengenes). Statistical analyses are then conducted to compare microbial diversity and composition between experimental groups.

References

- 1. researchgate.net [researchgate.net]

- 2. iimcb.gov.pl [iimcb.gov.pl]

- 3. Gut‑liver axis in liver disease: From basic science to clinical treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives [frontiersin.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]

- 10. Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A high-dose of ursodeoxycholic acid treatment alleviates liver inflammation by remodeling gut microbiota and bile acid profile in a mouse model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ursodeoxycholic acid accelerates bile acid enterohepatic circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. themicrobiomeexpert.com [themicrobiomeexpert.com]

- 17. Microbiome and gut-liver interactions: From mechanisms to therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Unraveling the Gut–Liver–Brain Axis: Microbiome, Inflammation, and Emerging Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ursodeoxycholic acid shows unexpected gut FXR agonism in liver FXR-deficient mice | EurekAlert! [eurekalert.org]

- 21. journals.physiology.org [journals.physiology.org]

- 22. researchgate.net [researchgate.net]

- 23. medrxiv.org [medrxiv.org]

- 24. journals.asm.org [journals.asm.org]

Unraveling the Anti-Inflammatory Potential of Ursodeoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract